4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide
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Overview
Description
4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its inclusion of a piperazine ring, which is a common structural motif in many pharmaceutical agents due to its ability to enhance the bioavailability and stability of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems also reduces the risk of human error and increases the reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-(4-Methylpiperazin-1-ylamino)-3-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and decreased tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino]phenylbenzamide: Another compound with a piperazine ring, used as a tyrosine kinase inhibitor.
4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine: A compound with similar structural features, used in the treatment of various diseases.
Uniqueness
4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C11H17N5O4S |
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Molecular Weight |
315.35 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H17N5O4S/c1-14-4-6-15(7-5-14)13-10-3-2-9(21(12,19)20)8-11(10)16(17)18/h2-3,8,13H,4-7H2,1H3,(H2,12,19,20) |
InChI Key |
VZSCBESJZWONNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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